

Comprehensive Application Notes and Protocols for Fly Ash Adhesion Force Measurement

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Compound Focus: Ammonium bisulfate

CAS No.: 7803-63-6

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Introduction to Fly Ash Adhesion Properties

Fly ash, a coal combustion byproduct from thermal power plants, has gained significant importance in various industrial applications due to its unique **adhesion properties** and **chemical composition**. Understanding and quantifying the adhesion forces of fly ash particles is critical for multiple sectors, including **pharmaceutical manufacturing**, **composite materials**, **construction engineering**, and **environmental remediation**. Fly ash particles are typically **fine spherical powders** with diameters ranging from submicron to several micrometers, composed primarily of **aluminosilicate glass** with variable amounts of iron, calcium, magnesium, and other oxide impurities. The **adhesion characteristics** of these particles directly influence their behavior in processing equipment, product performance in composite materials, and efficacy in drug delivery applications.

The measurement of fly ash adhesion forces requires sophisticated methodologies that can quantify interactions at the micro and nanoscale. Among various techniques, **Atomic Force Microscopy (AFM)** has emerged as a powerful tool for directly measuring adhesion forces between individual fly ash particles and substrate surfaces. These measurements provide crucial insights into **particle-particle interactions** and **particle-surface adhesion**, which are essential for optimizing industrial processes where fly ash is utilized. The adhesion forces in fly ash systems are influenced by multiple factors, including **relative humidity**,

surface roughness, particle size distribution, and chemical composition, all of which must be carefully controlled during experimental procedures to obtain reproducible and meaningful results.

Fly Ash Characteristics and Composition

Physical and Chemical Properties

Fly ash exhibits a complex set of physical and chemical properties that directly influence its adhesion behavior. Physically, fly ash particles are predominantly **fine spherical particulates** with sizes generally ranging from **0.5 to 100 micrometers**, although most particles fall in the **1-20 micrometer** range. These spheres are often **hollow cenospheres** or **solid particles**, with surface textures varying from smooth to irregular depending on the combustion conditions and coal source. The specific surface area of fly ash typically ranges from **0.2 to 1.0 m²/g**, contributing significantly to its surface energy and adhesion characteristics. The true density of fly ash particles varies between **2.1 and 2.6 g/cm³**, while its bulk density ranges from **1.0 to 1.3 g/cm³**, reflecting the porous and packable nature of the material.

Chemically, fly ash is primarily composed of **silicon dioxide (SiO₂)**, **aluminum oxide (Al₂O₃)**, and **iron oxide (Fe₂O₃)**, which together typically constitute **85-95%** of its mass. The remaining components include various calcium, magnesium, potassium, and sodium compounds, along with carbonaceous material measured as loss on ignition (LOI). The **pozzolanic activity** of fly ash, which is its ability to react with calcium hydroxide in the presence of moisture to form cementitious compounds, is a key property influencing its adhesion behavior in cementitious systems. The chemical composition varies significantly based on the coal source (bituminous, subbituminous, or lignite) and combustion conditions, leading to classification as either **Class F** (low calcium) or **Class C** (high calcium) fly ash, each with distinct adhesion characteristics and applications.

Table 1: Typical Physical Properties of Fly Ash Particles

Property	Range	Measurement Method	Significance for Adhesion
Particle Size	0.5-100 μm (mostly 1-20 μm)	Laser diffraction, SEM	Smaller particles have higher surface area-to-volume ratios, increasing adhesion forces
Shape	Mostly spherical with some irregular particles	SEM imaging	Spherical particles have different contact mechanics compared to angular particles
Surface Area	0.2-1.0 m^2/g	BET nitrogen adsorption	Higher surface area correlates with increased adhesion potential
True Density	2.1-2.6 g/cm^3	Pycnometry	Affects particle packing and contact points
Bulk Density	1.0-1.3 g/cm^3	Volumetric measurement	Influences consolidation behavior and interparticle contacts

Fly Ash in Industrial Applications

The unique properties of fly ash have led to its utilization across diverse industrial sectors, where understanding and controlling its adhesion behavior is crucial for product performance and process efficiency. In **pharmaceutical applications**, fly ash has been explored as a potential drug delivery carrier due to its **porous structure** and **aluminosilicate composition**, which can be functionalized for targeted therapeutic delivery. The adhesion properties directly influence the **drug loading capacity** and **release kinetics** in these systems. In **composite materials**, fly ash serves as a reinforcement filler in polymer matrices, where the **interface adhesion** between fly ash particles and the polymer matrix determines the mechanical properties, including **tensile strength**, **impact resistance**, and **wear characteristics**.

In the **construction industry**, fly ash is widely used as a partial replacement for Portland cement in concrete, where its adhesion properties affect the **workability**, **strength development**, and **durability** of the final product. Similarly, in **asphalt applications**, fly ash incorporation modifies the **binder properties** and improves the **adhesion between asphalt and aggregates**, enhancing pavement performance. For **environmental applications**, fly ash and its derivative **geopolymers** are employed as adsorbents for heavy

metal removal from wastewater, where adhesion forces govern the **adsorption capacity** and **selectivity** for target contaminants. The versatility of fly ash across these applications underscores the importance of comprehensive adhesion characterization to optimize its performance in each specific use case.

Table 2: Industrial Applications of Fly Ash and Relevant Adhesion Properties

Application Sector	Primary Function of Fly Ash	Key Adhesion Properties	Performance Metrics
Pharmaceutical Delivery Systems	Drug carrier/adsorbent	Particle-surface adhesion, cohesion	Drug loading efficiency, release profile, targeting specificity
Composite Materials	Reinforcement filler	Particle-matrix interface adhesion	Tensile strength, wear resistance, impact strength
Cement & Concrete	Pozzolanic additive	Cementitious adhesion, particle bonding	Compressive strength, durability, shrinkage resistance
Asphalt Binders	Modifier/additive	Aggregate-binder adhesion	Rutting resistance, fatigue life, moisture susceptibility
Environmental Remediation	Adsorbent for heavy metals	Contaminant adhesion, particle cohesion	Adsorption capacity, regeneration capability, selectivity

Adhesion Measurement Techniques

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) has emerged as a powerful technique for direct quantification of adhesion forces at the nanoscale between fly ash particles and various substrates. The fundamental principle involves using a **cantilever with a sharp tip** that interacts with the sample surface, detecting **force-distance curves** as the tip approaches and retracts from the surface. For fly ash adhesion measurements, the AFM

cantilever can be functionalized with a **single fly ash particle** or a **fly ash composite** to study specific interactions. The adhesion force is determined from the **retraction curve** of the force-distance measurement, specifically the **pull-off force** required to separate the tip from the surface after contact. This technique provides unparalleled resolution for measuring fundamental adhesion forces, with sensitivity in the **pico-Newton to nano-Newton range**, making it ideal for studying individual particle interactions.

The AFM methodology for fly ash adhesion measurement requires careful **sample preparation** and **environmental control** to obtain reproducible results. Fly ash particles must be securely mounted to the cantilever using appropriate **epoxy resins** or **micromanipulation techniques** to ensure stable attachment during measurements. Environmental factors, particularly **relative humidity**, must be precisely controlled as capillary forces significantly influence adhesion measurements. Multiple force curves should be collected at different locations on the substrate surface to account for **surface heterogeneity** and obtain statistically significant data. Advanced AFM techniques such as **colloidal probe microscopy**, where a spherical particle is attached to the cantilever, can provide more realistic contact geometry compared to sharp tips when studying particle-surface interactions. The resulting adhesion force distributions can be correlated with **surface chemistry**, **roughness**, and **mechanical properties** to develop comprehensive adhesion models for fly ash systems.

Alternative Adhesion Measurement Methods

Beyond AFM, several macroscopic techniques provide valuable adhesion data for fly ash in different application contexts. **Tack testing** methods measure the ability of fly ash-containing materials to form instantaneous bonds with surfaces under light pressure, which is particularly relevant for **adhesive formulations** and **transdermal drug delivery systems** incorporating fly ash. The **thumb tack test** offers a qualitative assessment, while the **rolling ball tack test** and **quick stick (peel-tack) test** provide quantitative measures of tack properties. In the rolling ball tack test, a stainless steel ball is released on an inclined track, and the distance it travels along the adhesive surface containing fly ash provides a measure of tack, with shorter distances indicating higher tack. The quick stick test measures the peel force required to break the bond between an adhesive and substrate at a 90° angle immediately after application, providing information on initial adhesion.

Shear strength testing evaluates the **cohesive strength** of fly ash-containing materials or the resistance to sliding under applied load. This is particularly important for applications where fly ash is used in **composite**

materials subject to mechanical stress or in **powder formulations** where flow properties are critical. The standard shear test involves applying a constant load to an adhesive bond and measuring the time until failure occurs. For fly ash powders directly, **shear cell testing** can characterize flow properties and interparticle adhesion. Additionally, **peel adhesion tests** measure the force required to remove an adhesive coating containing fly ash from a test substrate at a specific angle and rate, typically 180° with a standard withdrawal speed. Each of these methods provides complementary information about different aspects of fly ash adhesion, contributing to a comprehensive understanding of its behavior in various applications.

Experimental Protocols for Fly Ash Adhesion Measurement

AFM Adhesion Measurement Protocol

The following protocol details the standard procedure for measuring fly ash adhesion forces using Atomic Force Microscopy:

Sample Preparation:

- Select representative fly ash samples and characterize initial properties including **particle size distribution** (via laser diffraction), **chemical composition** (via XRF), and **morphology** (via SEM).
- Prepare substrate surfaces (e.g., silicon wafer, polymer membranes, metal surfaces) by standard cleaning procedures appropriate for each material. For silicon wafers, use **RCA cleaning protocol**; for polymer membranes, use solvent rinsing followed by UV-ozone treatment.
- Functionalize AFM cantilevers with individual fly ash particles using a micromanipulation system under optical microscopy. Apply a minimal amount of **UV-curable epoxy** to the cantilever tip, pick up a single fly ash particle of desired size, and cure the epoxy with UV exposure for 60 seconds.
- Alternatively, use commercially available **colloidal probe cantilevers** with spherical silica particles as fly ash analogs when direct particle attachment is not feasible.

Instrument Calibration:

- Calibrate the AFM cantilever spring constant using the **thermal tune method** or **added mass method**, ensuring accuracy within $\pm 10\%$.
- Determine the **optical lever sensitivity** by acquiring force curves on a hard, clean surface (typically sapphire or freshly cleaved mica).

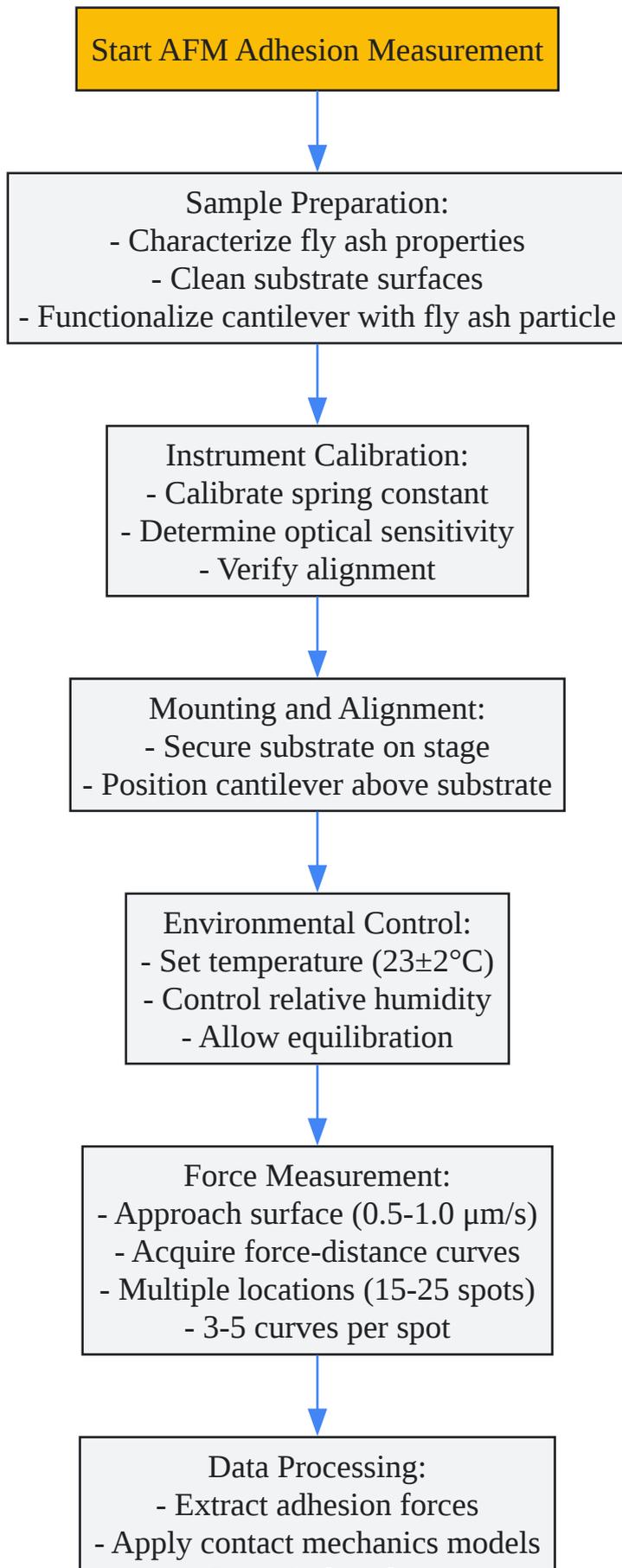
- Verify instrument alignment and laser position on the cantilever to ensure accurate deflection measurement.

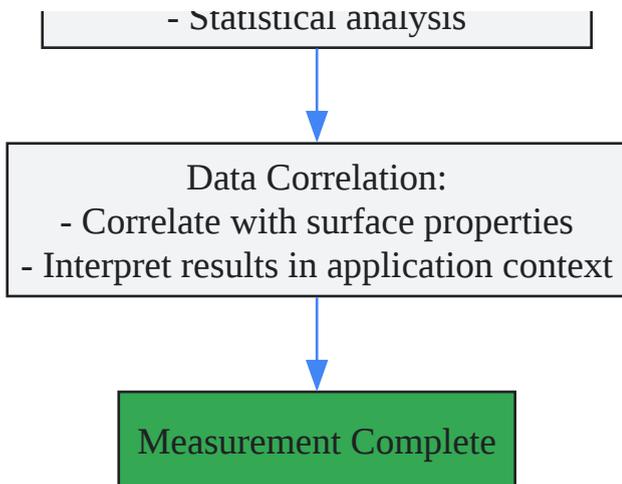
Measurement Procedure:

- Mount the prepared substrate on the AFM sample stage and secure firmly to minimize drift.
- Position the particle-functionalized cantilever above the substrate surface and approach at a controlled rate of 0.5-1.0 $\mu\text{m/s}$.
- Program the AFM to acquire force-distance curves at multiple predefined locations (typically 15-25 spots per sample) with a minimum of 3-5 curves per spot.
- Maintain consistent experimental conditions: **temperature** ($23\pm 2^\circ\text{C}$), **relative humidity** (controlled to desired level $\pm 5\%$), and **approach/retraction speed** (0.5-1.0 $\mu\text{m/s}$).
- For humidity studies, use an environmental chamber to precisely control RH from 0% to 85% in incremental steps, allowing 15 minutes equilibration at each RH level before measurement.

Data Analysis:

- Process force-distance curves to extract adhesion force values from the retraction curves.
- Apply appropriate contact mechanics models (JKR, DMT, or Hertz) based on the material properties and adhesion characteristics.
- Perform statistical analysis on the adhesion force dataset, reporting mean, standard deviation, and distribution characteristics.
- Correlate adhesion forces with surface properties measured by complementary techniques (XPS for chemistry, AFM topography for roughness).





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Figure 1: AFM Adhesion Measurement Workflow for Fly Ash Characterization

Macroscopic Adhesion Test Protocol

For macroscopic adhesion characterization of fly ash composites or adhesives containing fly ash, the following protocol outlines standardized testing procedures:

Sample Preparation:

- For composite materials, prepare test specimens according to application-specific standards with controlled **fly ash content**, **particle size distribution**, and **dispersion quality**.
- For adhesive formulations, incorporate fly ash at specified loading levels (typically 5-30% by weight) and ensure homogeneous distribution through mechanical mixing.
- Condition all samples and test substrates at standard atmospheric conditions ($23\pm 2^\circ\text{C}$, $50\pm 5\%$ RH) for at least 24 hours prior to testing.

Peel Adhesion Test (ASTM D3330):

- Cut adhesive tapes containing fly ash into standard widths (typically 25 mm) and lengths (200 mm).
- Apply the tape to standardized test panels (stainless steel, polyethylene, or application-specific substrates) using a controlled application pressure and rate.
- After a specified dwell time (typically 1 minute and 24 hours), clamp the test panel in the peel tester and attach the free end of the tape to the peel fixture.
- Perform 180° peel test at a constant crosshead speed of 300 mm/min, recording peel force throughout the test.
- Calculate average peel force over the steady-state portion of the curve, normalized by tape width.

Tack Measurement:

- **Quick Stick (Peel-Tack) Test:** Apply the adhesive sample to the test substrate with minimal pressure and immediately perform a 90° peel test at 12 inches/min.
- **Rolling Ball Tack Test:** Release a standard stainless steel ball (7/16 inches diameter) from the top of an inclined track (21° angle) and measure the distance it travels on the adhesive surface.
- **Probe Tack Test:** Bring a clean, standardized probe into contact with the adhesive surface with controlled force and dwell time, then measure the peak force required for separation at a fixed rate.

Shear Strength Test (ASTM D3654):

- Prepare test specimens by applying the adhesive to a standard test panel with defined area (typically 25 × 25 mm).
- After appropriate dwell time, mount the panel in the shear tester with the adhesive facing downward.
- Apply a standard mass (typically 1 kg) to the free end and record the time until failure occurs.
- Report the failure mode (cohesive, adhesive, or mixed) along with the failure time.

Data Interpretation:

- Compare results against control samples without fly ash to determine the effect of fly ash incorporation.
- Perform statistical analysis on multiple replicates (minimum n=5) to ensure result reliability.
- Correlate macroscopic adhesion properties with fly ash characteristics (particle size, surface chemistry, loading level).

Factors Influencing Fly Ash Adhesion

Environmental and Surface Factors

The adhesion behavior of fly ash is significantly influenced by various environmental and surface-related factors that must be carefully controlled during measurement and considered during application development. **Relative humidity** stands as one of the most critical environmental factors, dramatically affecting adhesion forces through **capillary condensation** between particles and surfaces. Research has demonstrated that adhesion forces between fly ash particles and membrane surfaces show obvious RH dependence, with forces increasing substantially as RH rises from 0% to 85%. At high humidity levels, capillary forces from adsorbed water layers can dominate the adhesion behavior, leading to increased cohesion between particles and adhesion to surfaces. This has important implications for processes occurring

in humid environments, such as **fouling of gas capture membranes** in industrial flue gas streams with varying moisture content.

Surface roughness represents another crucial factor influencing fly ash adhesion, though its effect depends on the scale of roughness relative to particle size. For micrometer-scale fly ash particles, surface roughness at the nanometer scale (RMS roughness of 1-5 nm) has minimal effect on adhesion forces, as demonstrated by similar adhesion measurements on smooth silicon wafers and slightly rougher glass surfaces. However, when surface features approach the scale of the particle size, as with polypropylene membranes having RMS roughness of 54.8 nm, adhesion forces show greater variability and generally decrease due to reduced real contact area. Additionally, the **surface energy** and **chemical composition** of both the fly ash particles and the substrate material significantly influence adhesion through van der Waals forces and potential chemical bonding. Fly ash with higher calcium content (Class C) typically exhibits different adhesion characteristics compared to low-calcium (Class F) fly ash due to differences in surface chemistry and reactivity.

Table 3: Factors Influencing Fly Ash Adhesion and Control Strategies

Factor	Effect on Adhesion	Measurement Control Strategies	Application Implications
Relative Humidity	Increases adhesion due to capillary forces at high RH	Use environmental chamber; control RH to $\pm 5\%$; allow equilibration time	Critical for applications in variable humidity; may require protective coatings
Surface Roughness	Nanoscale roughness has minimal effect; microscale roughness decreases adhesion	Characterize surface topography; use standardized substrates; multiple measurement points	Surface preparation can modulate adhesion; important for composite interfaces
Surface Chemistry	Determines van der Waals forces and possible chemical bonding	Control surface cleaning procedures; characterize with XPS/contact angle	Surface treatments can enhance or reduce adhesion as needed
Particle Size	Smaller particles have higher specific adhesion	Use classified fly ash fractions; precise particle attachment for AFM	Particle size distribution optimization for specific applications

Factor	Effect on Adhesion	Measurement Control Strategies	Application Implications
	due to greater surface area		
Temperature	Affects material properties and molecular mobility	Maintain constant temperature ($23\pm 2^{\circ}\text{C}$); use temperature stage for studies	Important for high-temperature applications like asphalt or composites

Material and Compositional Factors

The inherent material properties and composition of fly ash significantly influence its adhesion characteristics across different applications. **Particle size distribution** plays a crucial role, with finer particles exhibiting greater specific adhesion forces due to their **higher surface area-to-volume ratio**. Research has shown that composites reinforced with coarse fly ash particles demonstrate different wear resistance compared to those with fine particles, indirectly reflecting differences in interfacial adhesion within the composite matrix. Additionally, the **chemical composition** of fly ash, particularly the **calcium content** and **carbon content** (measured as loss on ignition), substantially affects adhesion behavior. High-calcium Class C fly ash typically exhibits more reactive surfaces that can form stronger bonds in cementitious systems compared to low-calcium Class F fly ash.

The **mineralogical composition** of fly ash, including the presence of **crystalline phases** (quartz, mullite, hematite) versus **amorphous aluminosilicate glass**, influences surface energy and adhesion characteristics. The amorphous phase, being more reactive, often provides stronger adhesion in binding applications. Furthermore, **surface treatments** and **functionalization** of fly ash particles can dramatically alter their adhesion properties. In composite applications, **silane coupling agents** or other surface modifiers are often employed to improve interfacial adhesion between fly ash particles and polymer matrices, enhancing mechanical properties. In environmental applications, the activation of fly ash to form **geopolymers** creates a completely different adhesion profile, with the developed porous structure providing high specific surface area for contaminant adsorption through adhesion mechanisms. Understanding these material factors enables targeted modification of fly ash to achieve desired adhesion characteristics for specific applications.

Applications and Case Studies

Fly Ash in Composite Materials

The incorporation of fly ash as a reinforcement material in composites represents a significant application where adhesion properties directly determine performance characteristics. In **aluminum matrix composites**, fly ash particles serve as cost-effective reinforcement that improves **wear resistance** and **mechanical properties** while reducing density. Studies have demonstrated that the adhesion between the fly ash particles and aluminum matrix critically influences the composite's tribological performance. Proper interfacial adhesion prevents particle pull-out during wear conditions, enhancing the material's resistance to both **adhesive wear** and **abrasive wear**. The optimization of processing parameters such as **stir casting temperature**, **particle pre-treatment**, and **solidification rate** is essential for achieving strong interfacial adhesion in these composite systems.

In **polymer matrix composites**, fly ash serves as a functional filler that modifies mechanical, thermal, and tribological properties. The adhesion at the **polymer-fly ash interface** determines stress transfer efficiency, impact resistance, and environmental durability. Research on poly(vinyl alcohol)/fly ash composites has revealed that surface-modified fly ash and nanostructured fly ash exhibit superior mechanical and technical properties compared to composites with unmodified fly ash, directly resulting from improved interfacial adhesion. Similarly, in **wood-plastic composites** and **thermoset polymer systems**, fly ash incorporation with proper interfacial adhesion leads to enhanced stiffness, heat distortion temperature, and dimensional stability. The measurement and optimization of adhesion forces in these composite systems enable the development of high-performance materials with tailored properties for specific applications, from automotive components to building materials.

Specialized Applications

Beyond traditional composite applications, fly ash finds use in several specialized fields where adhesion properties play a critical role in performance. In **asphalt binders**, fly ash modification alters the **rheological properties** and **adhesion characteristics** of the asphalt-aggregate interface. Atomic force microscopy studies of fly ash-based asphalt binders have revealed microstructural changes in the asphalt's SARA (Saturates, Aromatics, Resins, and Asphaltenes) fractions, leading to improved temperature susceptibility and

moisture resistance. The addition of fly ash enhances the cohesive strength of the asphalt binder while maintaining adequate adhesion to aggregate surfaces, resulting in improved pavement performance, particularly in challenging environmental conditions.

In **environmental remediation**, fly ash and its derivative **geopolymers** serve as effective adsorbents for heavy metal removal from wastewater streams. The adhesion of heavy metal ions to fly ash geopolymers occurs through multiple mechanisms, including **physical adsorption**, **chemical bonding**, and **ion exchange**, with the specific mechanism dependent on the metal ion and geopolymer composition. The highly porous structure of geopolymers provides substantial surface area for contaminant adhesion, with capacities varying based on the geopolymer synthesis conditions and activation methods. Additionally, in **drug delivery systems**, fly ash particles have been explored as potential carriers where adhesion to biological tissues or controlled release profiles are required. While this application area is still emerging, the fundamental adhesion properties of fly ash particles play a crucial role in determining loading capacity, release kinetics, and targeting efficiency in therapeutic applications.

Conclusion

The comprehensive characterization of fly ash adhesion forces through standardized measurement protocols provides critical insights for optimizing its performance across diverse applications. The **atomic force microscopy** techniques outlined in this document enable precise quantification of fundamental adhesion forces at the micro and nanoscale, while **macroscopic adhesion tests** offer practical performance data for specific application conditions. The influence of key factors such as **relative humidity**, **surface roughness**, and **material composition** must be carefully considered during both measurement and application development to ensure reliable results and predictable performance.

The protocols and data presented in this document establish a foundation for standardized characterization of fly ash adhesion properties, facilitating material selection, process optimization, and quality control across industries. As fly ash continues to find new applications in advanced materials, environmental technologies, and potentially pharmaceutical systems, the understanding and control of its adhesion behavior will remain essential for harnessing its full potential while ensuring consistent performance. Future work in this field should focus on developing more sophisticated correlation models between fundamental adhesion measurements and macroscopic performance, as well as standardized protocols for emerging application areas such as geopolymers and functional composites.

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Fly Ash Adhesion Force Measurement]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b573663#fly-ash-adhesion-force-measurement-abs>]

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